molecular formula C10H12O3 B6204100 2,4-dihydroxy-5-(propan-2-yl)benzaldehyde CAS No. 958888-27-2

2,4-dihydroxy-5-(propan-2-yl)benzaldehyde

Cat. No.: B6204100
CAS No.: 958888-27-2
M. Wt: 180.2
InChI Key:
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Description

2,4-Dihydroxy-5-(propan-2-yl)benzaldehyde is an organic compound with the molecular formula C10H12O3 It is characterized by the presence of two hydroxyl groups and an aldehyde group attached to a benzene ring, along with an isopropyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dihydroxy-5-(propan-2-yl)benzaldehyde typically involves the hydroxylation of 5-(propan-2-yl)benzaldehyde. One common method is the regioselective mono-benzylation of 2,4-dihydroxybenzaldehyde under mild basic conditions . Another approach involves the condensation reaction of 2,4-dihydroxybenzaldehyde with isonicotinic acid hydrazide in methanol to yield a fluorescent reagent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized on a larger scale using the aforementioned synthetic routes with appropriate scaling of reagents and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxy-5-(propan-2-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: 2,4-Dihydroxy-5-(propan-2-yl)benzoic acid.

    Reduction: 2,4-Dihydroxy-5-(propan-2-yl)benzyl alcohol.

    Substitution: Various ethers or esters depending on the substituent introduced.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4-dihydroxy-5-(propan-2-yl)benzaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For instance, in biological assays, it may interact with proteins or nucleic acids to produce a fluorescent signal.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dihydroxybenzaldehyde: Lacks the isopropyl group at the 5-position.

    5-(Propan-2-yl)benzaldehyde: Lacks the hydroxyl groups at the 2- and 4-positions.

Uniqueness

2,4-Dihydroxy-5-(propan-2-yl)benzaldehyde is unique due to the presence of both hydroxyl groups and an isopropyl group on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

CAS No.

958888-27-2

Molecular Formula

C10H12O3

Molecular Weight

180.2

Purity

95

Origin of Product

United States

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